Divergent Chemoselectivity in Alkyne-Triggered 1,2-Metallate Shifts: Neopentyl Boronic Esters Give Non-Boron-Retaining Coupled Products
In the enantiospecific sp2–sp3 coupling of boronic esters with p-arylacetylenes mediated by N-bromosuccinimide (NBS), neopentyl boronic esters undergo elimination and rearomatization to deliver the non-boron-retaining coupled product. In contrast, pinacol boronic esters (where pinacol is the diol on a non-neopentyl boronic ester) direct the boron moiety to migrate to the adjacent carbon, yielding an ortho-boron-incorporated coupled product [1]. This is a qualitative chemoselectivity switch: the boron is either eliminated (neopentyl pathway) or retained in the product (pinacol pathway), providing orthogonal synthetic access from otherwise identical reaction conditions [1].
| Evidence Dimension | Product chemoselectivity (boron elimination vs. boron retention) in NBS-triggered 1,2-metallate shift with p-arylacetylenes |
|---|---|
| Target Compound Data | Neopentyl boronic esters: elimination/rearomatization pathway yields non-boron-containing coupled products |
| Comparator Or Baseline | Pinacol boronic esters (e.g., alkylBpin where alkyl is not neopentyl): boron migration yields ortho-boron-incorporated coupled products |
| Quantified Difference | Qualitative divergence in reaction pathway (boron elimination vs. boron retention); product 7g obtained in 71% yield with pinacol boronic ester 9a under the reported conditions [1]. |
| Conditions | p-Lithiated phenylacetylenes, NBS as electrophilic trigger, Et2O solvent, low-temperature boronate complex formation |
Why This Matters
This chemoselectivity switch enables access to two structurally distinct product classes from a single precursor strategy, making neopentyl-containing boronic esters essential when boron-free coupled products are the synthetic target.
- [1] Ganesh, V.; Odachowski, M.; Aggarwal, V. K. Alkynyl Moiety for Triggering 1,2-Metallate Shifts: Enantiospecific sp2–sp3 Coupling of Boronic Esters with p-Arylacetylenes. Angew. Chem. Int. Ed. 2017, 56 (33), 9752–9756. View Source
